2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound that features an adamantyl group, an oxadiazole ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction involving phenoxyethyl halides and the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the phenoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- N-(1-adamantyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide stands out due to the presence of the phenoxyethyl group, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups provides a distinct set of properties that can be leveraged for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H27N3O3S |
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Molecular Weight |
413.5g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c26-19(23-6-7-27-18-4-2-1-3-5-18)14-29-21-25-24-20(28-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-5,15-17H,6-14H2,(H,23,26) |
InChI Key |
KPYCVRCOLDMYIO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)NCCOC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)NCCOC5=CC=CC=C5 |
Origin of Product |
United States |
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